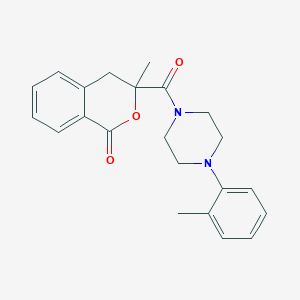
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring, an isochroman-1-one moiety, and a methyl group, making it a subject of study in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react o-tolylamine with a suitable carbonyl compound under controlled conditions to form the piperazine core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help streamline the synthesis process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has shown potential as a bioactive molecule
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its effects on various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for specific applications in material science and engineering.
作用机制
The mechanism by which 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
3-Methyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isochroman-1-one
3-Methyl-3-(4-(p-tolyl)piperazine-1-carbonyl)isochroman-1-one
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-2-one
Uniqueness
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one stands out due to its specific substitution pattern on the piperazine ring and the isochroman-1-one moiety. This unique structure may confer distinct biological and chemical properties compared to its similar counterparts.
属性
IUPAC Name |
3-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZUMZVTQQIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)
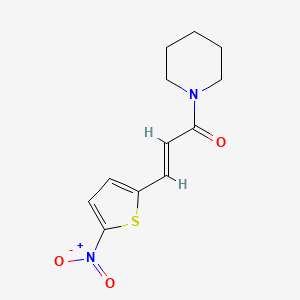
![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2888561.png)
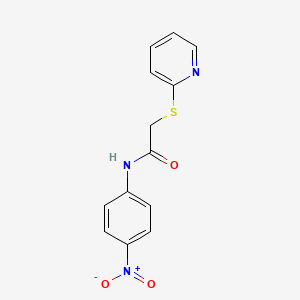
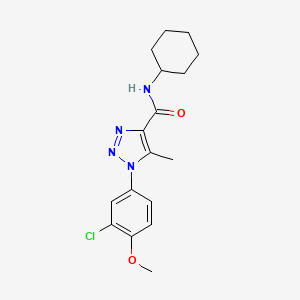
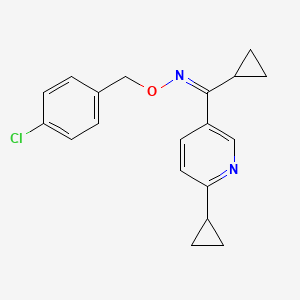
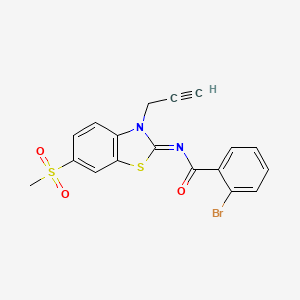
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
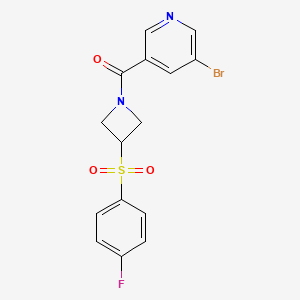
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2888578.png)
![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2888579.png)
